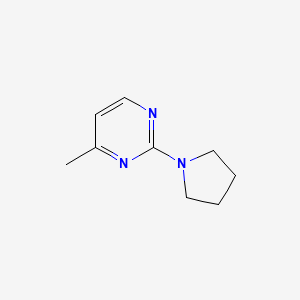
4-Methyl-2-pyrrolidin-1-ylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-2-pyrrolidin-1-ylpyrimidine, also known as 4-methyl-2-(1-pyrrolidinyl)-5-pyrimidinecarboxylic acid, is a chemical compound with the CAS Number: 891387-08-9 . Its molecular weight is 207.23 .
Synthesis Analysis
The synthesis of pyrrolidine compounds, including this compound, often involves ring construction from different cyclic or acyclic precursors . The synthetic strategies used can also involve the functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring attached to a pyrimidine ring . The InChI code for this compound is 1S/C10H13N3O2/c1-7-8(9(14)15)6-11-10(12-7)13-4-2-3-5-13/h6H,2-5H2,1H3,(H,14,15) .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this compound are crucial in medicinal chemistry optimization . These properties include molecular weight, hydrophobicity, hydrogen bonding, and charge distribution .Aplicaciones Científicas De Investigación
Fluorescent Probes for RNA Structure
Pyrrolo-C as a Fluorescent Probe : Pyrrolo-C, a fluorescent analog of cytidine, has been developed for studying RNA structure and dynamics. Its utility as an RNA probe was demonstrated through experiments measuring the kinetics of RNA/DNA complex formation and thermal denaturation of RNA duplexes. This probe is highly versatile under various conditions, making it an effective tool for RNA research (Tinsley & Walter, 2006).
Medicinal Chemistry
Thiopyrimidine Derivatives for Nonlinear Optics (NLO) : A study on thiopyrimidine derivatives revealed their promising applications in medicine and NLO fields. These compounds exhibited significant NLO properties, suggesting their utility in optoelectronic applications. The synthesis and characterization of these derivatives underscore their potential in advancing both pharmacological and NLO technologies (Hussain et al., 2020).
Antitumor Activity of Pyrrolo[2,3-d]pyrimidines : A novel series of 2-amino-4-oxo-6-substituted pyrrolo[2,3-d]pyrimidines were synthesized with the aim of targeting both thymidylate and purine nucleotide biosynthesis for antitumor activity. These compounds showed potent antiproliferative effects against various tumor cell lines, indicating their potential as nonclassical antifolates in cancer therapy (Liu et al., 2015).
Materials Science
Aggregation-Induced Emission Enhancement (AIEE) : Novel pyridine-based compounds with AIEE properties were synthesized, demonstrating significant fluorescence enhancement in aggregated states. These findings have implications for the development of new fluorescent materials for sensing and imaging applications (Hagimori et al., 2022).
Polyimides with High Thermal Stability : A study on new diamine monomers containing heterocyclic pyridine led to the synthesis of polyimides with exceptional thermal stability and mechanical properties. These materials show promise for applications requiring high-temperature resistance and mechanical strength (Wang et al., 2008).
Propiedades
IUPAC Name |
4-methyl-2-pyrrolidin-1-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c1-8-4-5-10-9(11-8)12-6-2-3-7-12/h4-5H,2-3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPPHXOHYQBXXJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(5,6,7,8-Tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)ethyl]prop-2-enamide](/img/structure/B2692131.png)
![(E)-({5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl}methylidene)amino 2-methylpropanoate](/img/structure/B2692133.png)

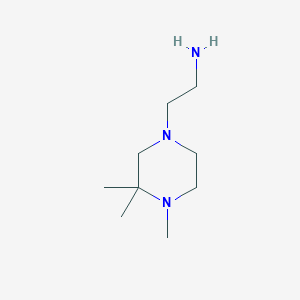
![N-cyclohexyl-3-[1-({2-[(2-methoxyethyl)amino]-2-oxoethyl}thio)-5-oxo[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]propanamide](/img/structure/B2692138.png)


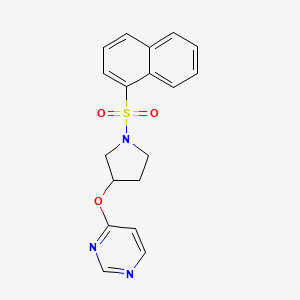
![4-(N,N-diisobutylsulfamoyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2692142.png)
![5-(3,4-difluorophenyl)-1-(3,5-dimethoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2692143.png)
![Ethyl 2-amino-3-(1H-pyrrolo[3,2-b]pyridin-3-yl)propanoate](/img/structure/B2692146.png)
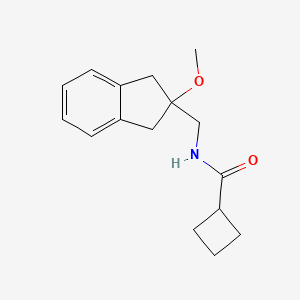
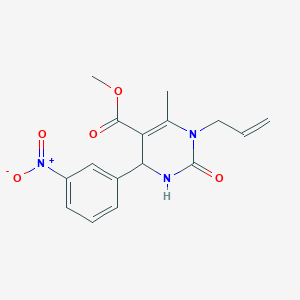
![N-(6-fluoro-1,3-benzothiazol-2-yl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine](/img/structure/B2692152.png)